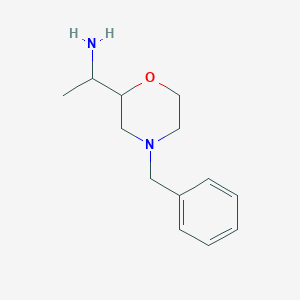

1-(4-Benzylmorpholin-2-yl)ethanamine

Description

1-(4-Benzylmorpholin-2-yl)ethanamine is a morpholine derivative featuring a benzyl-substituted morpholine ring and an ethanamine side chain. Morpholine derivatives are widely studied for their conformational flexibility, moderate basicity, and applications in medicinal chemistry and coordination chemistry.

Properties

IUPAC Name |

1-(4-benzylmorpholin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-11(14)13-10-15(7-8-16-13)9-12-5-3-2-4-6-12/h2-6,11,13H,7-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKXFOJWYTZUTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CN(CCO1)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to 1-(4-Benzylmorpholin-2-yl)ethanamine involves the reductive amination of 4-benzylmorpholine derivatives with ethanamine or its reactive equivalents.

Starting Materials : The key precursor is 4-benzylmorpholine, which contains the morpholine ring substituted at the 4-position with a benzyl group.

Reaction Type : Reductive amination is the favored method, where an aldehyde or ketone intermediate derived from 4-benzylmorpholine reacts with ethanamine under reducing conditions to form the target amine.

Catalysts and Reducing Agents : Common catalysts include palladium on carbon (Pd/C) for catalytic hydrogenation. Sodium cyanoborohydride (NaBH3CN) is also employed for selective reductive amination due to its mild reducing properties that favor amine formation without over-reduction.

Solvents : Dichloromethane, ethanol, or methanol are typical solvents used to dissolve reactants and facilitate the reaction.

Reaction Conditions : Controlled temperature (room temperature to mild heating) and pressure (often atmospheric or mild hydrogen pressure) are maintained to optimize yield and selectivity.

Purification : Post-reaction, the mixture is purified by column chromatography using solvent gradients (e.g., dichloromethane/methanol) or by distillation to isolate the pure compound.

Industrial Scale Preparation

Batch Reactors : Industrial synthesis is typically conducted in large-scale batch reactors with continuous stirring to ensure homogeneity.

Process Optimization : Reaction parameters such as temperature, pressure, catalyst loading, and solvent choice are optimized to maximize yield and minimize by-products.

Purification Techniques : Industrial purification often employs large-scale chromatographic columns or distillation under reduced pressure to achieve high purity.

Environmental and Cost Considerations : Efforts are made to use environmentally benign solvents and recyclable catalysts to reduce waste and cost.

Detailed Reaction Scheme

| Step | Reactants | Conditions | Catalysts/Agents | Products | Notes |

|---|---|---|---|---|---|

| 1 | 4-Benzylmorpholine + ethanamine | Solvent: Dichloromethane/EtOH | Pd/C under H2 or NaBH3CN | N-((4-Benzylmorpholin-2-yl)methyl)ethanamine | Reductive amination; mild temp & pressure |

| 2 | Crude product | Purification | Column chromatography/distillation | Pure this compound | Solvent gradient used for separation |

Research Findings and Optimization Strategies

Reductive Amination Efficiency : Using sodium cyanoborohydride enhances selectivity for the secondary amine and reduces side reactions compared to catalytic hydrogenation alone.

Reaction Monitoring : Thin-layer chromatography (TLC) with ninhydrin staining is effective for tracking amine formation during synthesis.

Solvent Effects : Solvent polarity adjustments during chromatography can significantly improve product recovery and purity.

Stereochemical Control : Careful control of reaction conditions preserves stereochemistry at the morpholine ring, which is critical for biological activity.

Analytical Characterization Post-Preparation

Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the presence of the benzyl group, morpholine ring, and ethanamine linkage.

Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (234.34 g/mol) and molecular formula (C14H22N2O).

High-Performance Liquid Chromatography (HPLC) : Used to assess purity, typically employing C18 columns with acetonitrile/water mobile phases.

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Key Starting Material | 4-Benzylmorpholine |

| Reaction Type | Reductive amination |

| Catalysts/Reducing Agents | Palladium on carbon (Pd/C), Sodium cyanoborohydride (NaBH3CN) |

| Solvents | Dichloromethane, Ethanol, Methanol |

| Reaction Conditions | Room temperature to mild heating; atmospheric or mild hydrogen pressure |

| Purification | Column chromatography, distillation |

| Industrial Setup | Large-scale batch reactors with stirring; solvent and catalyst recycling |

| Analytical Techniques | NMR, MS, HPLC |

Notes on Related Synthetic Procedures

While direct literature on this compound is limited, analogous morpholine derivatives have been synthesized using similar methodologies involving:

Protection and deprotection of amine groups to control reactivity.

Use of benzyl chloroformate for carbamate formation as intermediates.

Cesium carbonate as a base in acetonitrile for acylation steps.

These methods inform potential alternative routes or modifications for the target compound synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Benzylmorpholin-2-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylmorpholine oxides, while reduction can produce benzylmorpholine alcohols .

Scientific Research Applications

1-(4-Benzylmorpholin-2-yl)ethanamine has a wide range of applications in scientific research:

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Industry: It is utilized in material science for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Benzylmorpholin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Their Features

The following table highlights key structural analogs and their distinguishing features:

Key Comparative Insights

Morpholine vs. Piperazine Derivatives this compound contains a morpholine ring (oxygen atom), which is less basic than piperazine (two nitrogen atoms). Piperazine derivatives (e.g., LP) exhibit stronger hydrogen-bonding capacity due to secondary amines, enhancing interactions with biological targets like acetylcholinesterase .

Heterocyclic Modifications

- 2-(1,3-Benzothiazol-2-yl)ethanamine replaces the morpholine ring with a benzothiazole group, enabling π-π stacking interactions in enzyme binding pockets. This structural feature is absent in the target compound .

Electron-Withdrawing vs. Lipophilic Groups

- The nitro group in 1-(2-Nitrophenyl)ethanamine increases electrophilicity, making it reactive in nucleophilic substitution reactions. In contrast, the benzyl group in the target compound enhances lipophilicity, favoring passive diffusion across biological membranes .

Coordination Chemistry Applications The Schiff base derivative 2-Morpholino-N-[1-(2-pyridyl)ethylidene]ethanamine demonstrates utility in forming stable metal complexes (e.g., Cd²⁺). The target compound’s ethanamine chain could similarly act as a ligand but lacks the pyridyl group’s chelating efficiency .

Pharmacological and Physicochemical Considerations

- Metabolic Stability : Unlike sulfur-containing analogs (e.g., 1-(4-methylsulfanylphenyl)propan-2-amine ), the target compound lacks thioether groups, reducing susceptibility to oxidative metabolism .

Biological Activity

1-(4-Benzylmorpholin-2-yl)ethanamine, a compound with a morpholine structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a morpholine ring substituted with a benzyl group. Its molecular formula is C13H19N3O, and it possesses unique properties that contribute to its biological effects.

The compound interacts with various biological targets, including neurotransmitter receptors and enzymes involved in critical signaling pathways. Research indicates that it may act as an antagonist for certain receptors, influencing pain perception and inflammatory responses.

Key Mechanisms:

- Receptor Modulation : The compound has been reported to modulate cannabinoid receptors, which play a significant role in pain management and inflammation .

- Kinase Inhibition : It has shown potential as an inhibitor of hematopoietic progenitor kinase 1 (HPK1), which is implicated in various signaling pathways associated with immune response and cell proliferation .

Antifungal Activity

Recent studies have highlighted the antifungal properties of morpholine derivatives. While specific data on this compound is limited, related compounds have demonstrated efficacy against Candida species and Aspergillus species with minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL . This suggests potential for further exploration of this compound in antifungal applications.

Pain Management

The compound's role in managing pain has been investigated through various animal models. For instance, it has been tested in models of inflammatory pain, showing promising results in reducing hyperalgesia .

Case Studies

- Inflammatory Pain Model : In a study assessing the efficacy of cannabinoid receptor modulators, this compound was administered to rats exhibiting inflammatory pain. Results indicated a significant reduction in pain scores at 1 hour post-dosing, suggesting its potential utility in clinical settings for pain management .

- Antifungal Screening : A screening of morpholine derivatives led to the identification of compounds with strong antifungal activity against Candida albicans. Although direct studies on this compound are lacking, its structural similarities to effective antifungal agents warrant further investigation .

Research Findings

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1-(4-Benzylmorpholin-2-yl)ethanamine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves two stages:

Formation of 4-Benzylmorpholine : Morpholine reacts with benzyl chloride in the presence of a base (e.g., NaOH) under reflux. Excess benzyl chloride is avoided to minimize byproducts like dibenzylated morpholine .

Alkylation with Ethylamine : The 4-benzylmorpholine intermediate reacts with ethylamine under controlled temperature (60–80°C) and pressure. Catalysts like palladium or nickel may enhance yield, while solvent choice (e.g., THF or DMF) influences reaction kinetics .

- Optimization : Parameters such as molar ratios (1:1.2 for morpholine:benzyl chloride), reaction time (6–12 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical. GC-MS or HPLC monitors purity (>95%) .

Q. How is this compound structurally characterized?

- Methodological Answer :

- NMR Spectroscopy : -NMR identifies protons on the morpholine ring (δ 3.6–3.8 ppm) and benzyl group (δ 7.2–7.4 ppm). -NMR confirms quaternary carbons in the morpholine ring (~70 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 262.39 (CHNO) .

- FTIR : Stretching vibrations for C-O (1100 cm) and N-H (3300 cm) confirm functional groups .

Advanced Research Questions

Q. What experimental challenges arise in resolving contradictions between computational and empirical data for this compound’s conformation?

- Methodological Answer : Discrepancies often stem from:

- Tautomerism : The morpholine ring’s chair vs. boat conformation affects dipole moments. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) may predict energetically favorable conformers, but X-ray crystallography (using SHELXL ) provides empirical validation.

- Solvent Effects : Polar solvents stabilize zwitterionic forms, altering NMR shifts. MD simulations (AMBER or GROMACS) model solvation dynamics, while experimental validation uses deuterated solvents .

Q. How can researchers design assays to evaluate this compound’s interaction with neurotransmitter receptors?

- Methodological Answer :

- Target Selection : Prioritize receptors with known affinity for morpholine derivatives (e.g., σ-1 receptors or monoamine transporters) .

- Binding Assays :

- Radioligand Displacement : Use -labeled ligands (e.g., -DTG for σ-1) in competitive binding studies. IC values quantify potency .

- Functional Assays : Measure cAMP accumulation (ELISA) or calcium flux (FLIPR) in HEK293 cells expressing cloned receptors .

- Data Interpretation : Compare results to structural analogs (e.g., 4-benzylmorpholine-3-carboxylic acid ) to identify SAR trends.

Q. What strategies mitigate byproduct formation during ethylamine alkylation in the synthesis of this compound?

- Methodological Answer : Common byproducts include:

- Diethylated Derivatives : Caused by excess ethylamine. Mitigated by stoichiometric control (1:1 molar ratio) and slow addition of ethylamine .

- Oxidation Products : Ethylamine’s susceptibility to oxidation forms nitriles. Use inert atmospheres (N/Ar) and antioxidants (e.g., BHT) .

- Purification : Flash chromatography (gradient elution) or recrystallization (ethanol/water) isolates the target compound with >90% yield .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity between in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetics : Poor bioavailability (e.g., rapid hepatic metabolism) may explain reduced in vivo efficacy. Assess metabolic stability using liver microsomes (CYP450 isoforms) .

- Blood-Brain Barrier (BBB) Penetration : LogP calculations (e.g., 2.1 for this compound) predict moderate BBB permeability. Validate via in situ perfusion models .

- Species Variability : Test receptor homology (e.g., rodent vs. human σ-1 receptors) using comparative genomics .

Structural and Functional Comparisons

Q. How does this compound compare to morpholine derivatives with halogen substituents?

- Methodological Answer :

- Electronic Effects : Halogens (e.g., Cl in 2-(4-Chloro-phenyl)-2-morpholin-4-YL-ethylamine ) increase lipophilicity (clogP 2.8 vs. 2.1) and receptor binding affinity.

- Synthetic Complexity : Bromine/chlorine substitution requires halogenation steps (e.g., Cl/FeCl), increasing reaction hazards .

- Biological Impact : Halogenated analogs show enhanced σ-1 receptor activity (K < 100 nM) but higher cytotoxicity (IC ~50 μM in HepG2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.